

(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B190016

[Get Quote](#)

An In-depth Technical Guide to (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

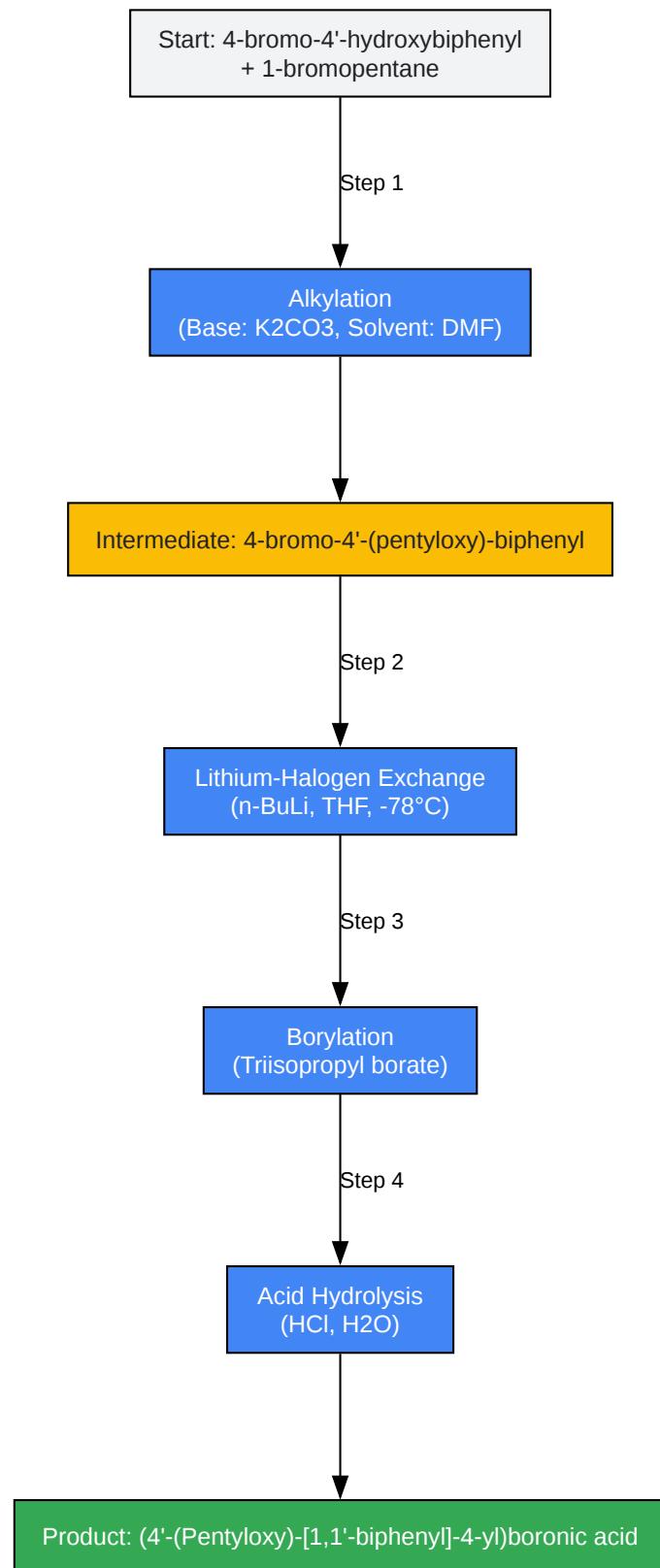
This guide provides comprehensive technical information on **(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid**, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's physicochemical properties, provides exemplary experimental protocols for its synthesis and application, and visualizes key processes.

Physicochemical Properties and Molecular Weight

(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid is an organic compound frequently utilized in palladium-catalyzed cross-coupling reactions.^[1] Its structure, featuring a biphenyl core with a pentyloxy group and a boronic acid moiety, makes it a valuable building block for creating more complex molecules. It typically appears as a white to off-white crystalline powder.^{[2][3]}

The molecular weight is derived from its chemical formula, $C_{17}H_{21}BO_3$.^{[4][5]} The calculation is based on the atomic weights of its constituent elements. The table below provides a detailed summary of its key quantitative data.

Property	Data	Source
Molecular Formula	$C_{17}H_{21}BO_3$	[5]
CAS Number	158937-25-8	[4] [5]
Appearance	White to off-white powder/crystal	[2] [3]
Melting Point	197 °C	[2] [3]
Molecular Weight	284.16 g/mol	[5] [6]
Calculation Breakdown		
Carbon (C)	$17 \text{ atoms} \times 12.011 \text{ u} = 204.187 \text{ u}$	
Hydrogen (H)	$21 \text{ atoms} \times 1.008 \text{ u} = 21.168 \text{ u}$	
Boron (B)	$1 \text{ atom} \times 10.81 \text{ u} = 10.81 \text{ u}$	
Oxygen (O)	$3 \text{ atoms} \times 15.999 \text{ u} = 47.997 \text{ u}$	
Total Molecular Weight	284.162 u	


Synthesis and Experimental Protocols

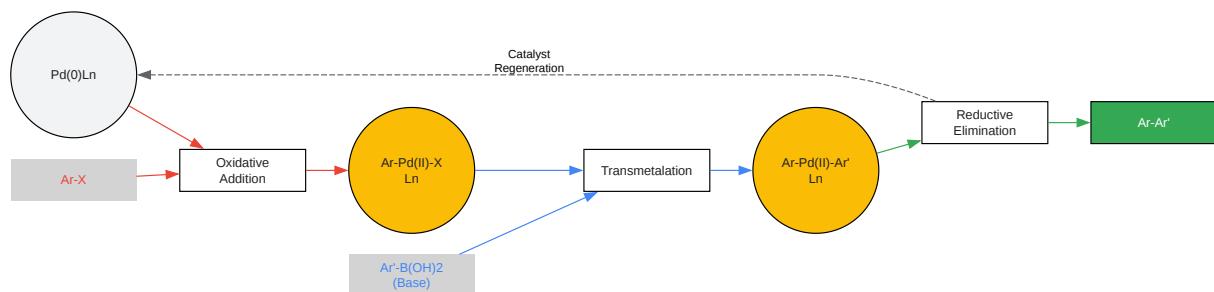
The synthesis of **(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid** can be achieved through a multi-step process, typically starting from 4-bromo-4'-hydroxybiphenyl. The following is a representative experimental protocol.

General Synthesis Protocol

- Alkylation: 4-bromo-4'-hydroxybiphenyl is reacted with 1-bromopentane in the presence of a base such as potassium carbonate (K_2CO_3) in a polar aprotic solvent like acetone or dimethylformamide (DMF). The mixture is heated to reflux to yield 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.
- Lithiation and Borylation: The resulting aryl bromide is cooled to a low temperature (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF). An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to perform a lithium-halogen exchange.

- Quenching: The resulting aryllithium species is then quenched by adding an electrophilic boron source, such as triisopropyl borate ($B(O-iPr)_3$).
- Hydrolysis: The reaction is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl) to produce the final **(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid** product.
- Purification: The crude product is typically purified by recrystallization from a suitable solvent system.

[Click to download full resolution via product page](#)


General Synthesis Workflow

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this boronic acid is in the Suzuki-Miyaura reaction to form new carbon-carbon bonds. It serves as the organoboron component, which is coupled with an organohalide in the presence of a palladium catalyst and a base. This reaction is fundamental in synthesizing complex organic molecules, including pharmaceuticals and liquid crystals.[\[3\]](#)[\[7\]](#)

General Suzuki-Miyaura Protocol

- **Reaction Setup:** A reaction vessel is charged with **(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid** (1.0 eq.), an aryl halide (e.g., aryl bromide, 1.0-1.2 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq.).
- **Solvent Addition:** A degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added.
- **Reaction Execution:** The mixture is heated, typically between 80-110 °C, under an inert atmosphere (e.g., Nitrogen or Argon) and stirred until the reaction is complete (monitored by TLC or GC-MS).
- **Workup:** Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- **Purification:** The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated. The crude product is then purified, commonly by column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS:158937-25-8 (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid, CasNo.158937-25-8 Ningbo Inno Pharmchem Co., Ltd. China (Mainland) [nbino.lookchem.com]
- 3. 4'-Pentyloxy-4-biphenylboronic Acid CAS 158937-25-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid [oakwoodchemical.com]
- 5. lanhaiindustry.com [lanhaiindustry.com]
- 6. (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid | 158937-25-8 [sigmaaldrich.com]
- 7. arborpharmchem.com [arborpharmchem.com]

- To cite this document: BenchChem. [(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190016#4-pentyloxy-1-1-biphenyl-4-yl-boronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com